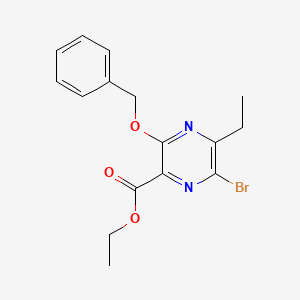
Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate is a complex organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This particular compound is notable for its unique structure, which includes a benzyloxy group, a bromine atom, and an ethyl group attached to the pyrazine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrazine derivative followed by the introduction of the benzyloxy group through nucleophilic substitution. The final step often involves esterification to introduce the ethyl carboxylate group. Reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of benzyloxy aldehydes or acids.
Reduction: Formation of ethyl 3-(benzyloxy)-5-ethylpyrazine-2-carboxylate.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the bromine atom can participate in halogen bonding with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 3-(benzyloxy)-5-ethylpyrazine-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl 3-(benzyloxy)-6-chloro-5-ethylpyrazine-2-carboxylate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Ethyl 3-(benzyloxy)-6-bromo-5-methylpyrazine-2-carboxylate: Contains a methyl group instead of an ethyl group, influencing its steric and electronic properties.
Uniqueness: Ethyl 3-(benzyloxy)-6-bromo-5-ethylpyrazine-2-carboxylate is unique due to the presence of both the benzyloxy and bromine groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C16H17BrN2O3 |
|---|---|
Molecular Weight |
365.22 g/mol |
IUPAC Name |
ethyl 6-bromo-5-ethyl-3-phenylmethoxypyrazine-2-carboxylate |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-12-14(17)19-13(16(20)21-4-2)15(18-12)22-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
FTMBYFDFVHJYNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C(=N1)OCC2=CC=CC=C2)C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


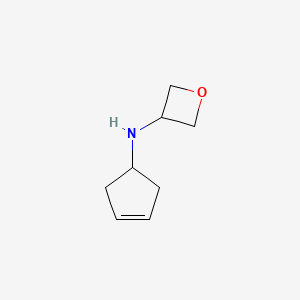
![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)
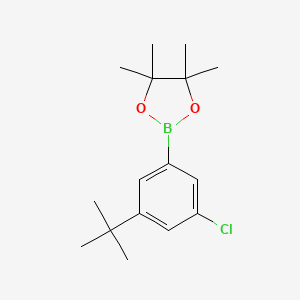
![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)
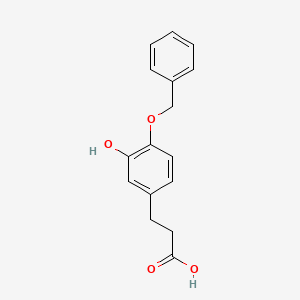
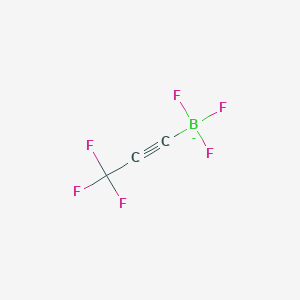
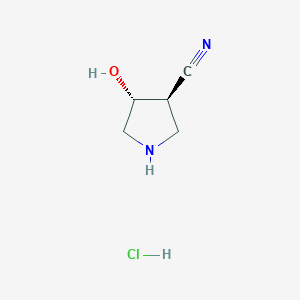
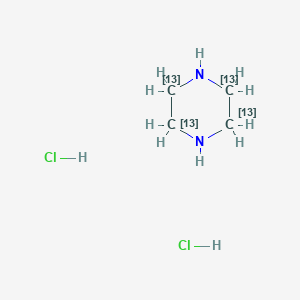
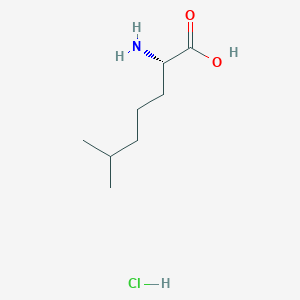
![Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12949243.png)
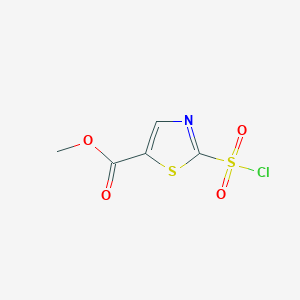
![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)

